6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine is a complex organic compound that features a bipyridine core substituted with oxadiazole and biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the bipyridine coreCommon reagents used in these reactions include palladium catalysts, phosphine ligands, and various organic solvents .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the biphenyl and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could produce various reduced forms of the bipyridine core .
Scientific Research Applications
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of cancer research.
Mechanism of Action
The mechanism by which 6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine exerts its effects is largely dependent on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
1,1’-Biphenyl-2,2’-diyl: A biphenyl derivative with additional functional groups.
1,1’-Biphenyl-4,4’-diyl: Another biphenyl derivative with different substitution patterns.
Uniqueness
6,6’-BIs(5-([1,1’-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine is unique due to its combination of bipyridine, oxadiazole, and biphenyl moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific photophysical or coordination characteristics .
Properties
Molecular Formula |
C38H24N6O2 |
---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
2-(3-phenylphenyl)-5-[6-[6-[5-(3-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C38H24N6O2/c1-3-11-25(12-4-1)27-15-7-17-29(23-27)35-41-43-37(45-35)33-21-9-19-31(39-33)32-20-10-22-34(40-32)38-44-42-36(46-38)30-18-8-16-28(24-30)26-13-5-2-6-14-26/h1-24H |
InChI Key |
NDESKPOPNNTYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=CC(=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.